REACTION_CXSMILES
|
[ClH:1].Cl.[NH:3]1[CH:7]=[CH:6]N=[C:4]1[CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.[S:14]1C=CN=C1>>[ClH:1].[S:14]1[CH:6]=[CH:7][N:3]=[C:4]1[CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1 |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N1C(=NC=C1)C1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=NC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
Cl.S1C(=NC=C1)C1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |